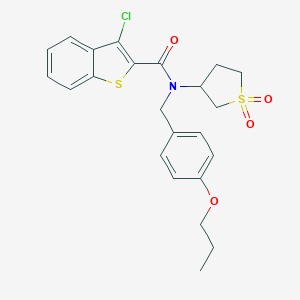
4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-N-phenyl-1,3-oxazol-5-amine
Übersicht
Beschreibung
4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-N-phenyl-1,3-oxazol-5-amine is a complex organic compound with a unique structure that includes a fluorophenyl group, a sulfonyl group, a furanyl group, and an oxazolamine group
Vorbereitungsmethoden
The synthesis of 4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-N-phenyl-1,3-oxazol-5-amine typically involves multiple steps, including the formation of the oxazole ring and the introduction of the fluorophenyl and furanyl groups. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound.
Analyse Chemischer Reaktionen
4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-N-phenyl-1,3-oxazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-N-phenyl-1,3-oxazol-5-amine has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a starting point for the development of new bioactive compounds.
Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which 4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-N-phenyl-1,3-oxazol-5-amine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately resulting in the observed biological or chemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-N-phenyl-1,3-oxazol-5-amine can be compared with other similar compounds, such as:
- 4-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)-5-(methylsulfanyl)-1,3-oxazole
- 4-bromo-N-[2-(4-fluorophenyl)sulfonyl-2-(2-furanyl)ethyl]benzenesulfonamide
These compounds share some structural similarities but differ in specific functional groups or substituents, which can lead to differences in their chemical properties and potential applications. The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique reactivity and potential for various applications.
Eigenschaften
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-N-phenyl-1,3-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2O4S/c20-13-8-10-15(11-9-13)27(23,24)19-18(21-14-5-2-1-3-6-14)26-17(22-19)16-7-4-12-25-16/h1-12,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWWIGCYWLGGJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-chloro-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide](/img/structure/B385603.png)
![N-(3-chloro-2-methylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B385604.png)
![N-(3,4-dichlorophenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B385605.png)
![5-(Allylamino)-2-{4-[(4-chlorobenzyl)oxy]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B385606.png)
![5-[(2-Chlorobenzyl)amino]-2-(2-phenylvinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B385611.png)
![5-[(4-Chlorobenzyl)amino]-2-(2-phenylvinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B385612.png)
![6-Imino-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B385613.png)
![7-Fluoro-2-(3-isopropoxypropyl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B385617.png)
![N-[5-[(3,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-pyrimidin-2-ylsulfanylacetamide](/img/structure/B385618.png)
